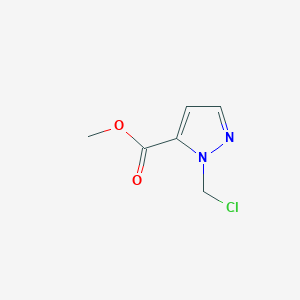

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(chloromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAPJBQYSZBBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole-5-carboxylate Core

The pyrazole-5-carboxylate scaffold is typically synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example, diethyl oxalate reacts with methylhydrazine under controlled low temperatures (below 0°C) to form methyl 1H-pyrazole-5-carboxylate intermediates with high yield and purity (up to 94% yield, 96% purity).

Chloromethylation of the Pyrazole Ring

The critical step is the selective chloromethylation at the 1-position of the pyrazole ring. Common methods include:

Chloromethylation using formaldehyde and hydrochloric acid : The reaction of 1-methylpyrazole derivatives with formaldehyde and HCl in the presence of catalysts such as zinc chloride under acidic conditions leads to the formation of the chloromethyl group at the 5-position or 1-position depending on substitution patterns.

Use of sulfuryl chloride (SO2Cl2) : Chlorination of pyrazole esters with SO2Cl2 in solvents like dichloroethane under reflux conditions (ice bath to reflux, 2 hours) yields chloromethylated pyrazole esters with high yields (up to 95%).

Oxidative chlorination with hydrogen peroxide and hydrochloric acid : In some patented methods, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester is treated with HCl and H2O2 in dichloroethane at controlled temperatures (20–70°C) to introduce the chlorine substituent at the 4-position, which is analogous to chloromethylation strategies.

Esterification and Purification

Following chloromethylation, esterification is often performed or maintained to ensure the methyl ester functionality at the 5-position. Purification typically involves extraction with organic solvents (ethyl acetate), washing, drying over sodium sulfate, filtration, and concentration under reduced pressure. Vacuum distillation and recrystallization may be employed to achieve high purity (>95%).

Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy : Proton NMR confirms the presence of chloromethyl protons typically around δ 4.5–5.0 ppm and methyl ester protons near δ 3.8 ppm.

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks consistent with C6H7ClN2O2 (molecular weight 174.58 g/mol).

- Chromatography : TLC and HPLC are used to monitor reaction progress and purity.

- X-ray Crystallography : Occasionally employed to confirm regiochemistry and molecular conformation.

Research Findings and Optimization Notes

- The chloromethylation step is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is crucial to avoid over-chlorination or side reactions.

- Continuous flow processing has been suggested for industrial scale-up to improve reaction control and yield consistency.

- The choice of chlorinating agent (SO2Cl2 vs. formaldehyde/HCl systems) affects regioselectivity and purity.

- Post-reaction purification steps such as salt filtration and vacuum distillation significantly enhance product purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

Oxidation: Pyrazole N-oxides.

Reduction: Methyl 1-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate in the synthesis of bioactive molecules. It has been utilized to create potential drug candidates targeting various diseases, including cancer and inflammation. The compound's chloromethyl group allows for further functionalization, leading to diverse derivatives with enhanced pharmacological properties.

Biological Activities

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives show potent antibacterial effects. For instance, this compound has demonstrated minimum inhibitory concentration (MIC) values ranging from 6 to 8 µg/mL against various bacterial strains, comparable to standard antibiotics like Cefotaxime.

- Anticancer Properties : Investigations into the anticancer potential of pyrazole derivatives reveal their ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. This mechanism often involves the inhibition of kinases associated with tumor growth.

- Anti-inflammatory Activity : The compound has shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. Some derivatives have exhibited low toxicity while effectively reducing edema in animal models.

Agrochemicals

This compound is also significant in the agricultural sector, particularly in the development of pesticides and herbicides. Its ability to interact with biological targets in pests makes it a valuable candidate for creating effective agrochemicals.

| Application Type | Compound | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | This compound | Antimicrobial | 6-8 |

| Antibacterial | Cefotaxime | Antimicrobial | 6-13 |

Material Science

In material science, this compound is utilized in the synthesis of functional materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure contributes to the development of advanced materials with desirable electronic properties.

Case Studies

Several case studies underscore the efficacy and versatility of this compound:

- Antimicrobial Efficacy Study : A comparative study examined a series of pyrazole derivatives against various bacterial strains, demonstrating that modifications at the chloromethyl position significantly enhanced antibacterial activity compared to unmodified counterparts.

- In Vivo Anti-inflammatory Studies : Animal studies revealed that certain pyrazole derivatives could reduce paw edema by over 60%, indicating their potential as therapeutic agents for inflammatory diseases.

- Anticancer Screening : A recent screening of a library of pyrazole compounds indicated that those with halogen substitutions exhibited enhanced activity against cancer cell lines, suggesting that this compound may possess similar properties.

Mechanism of Action

The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes. The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Observations :

- Chloromethyl vs. Sulfamoyl/Chloro Groups : The chloromethyl group in the target compound allows for alkylation reactions, whereas sulfamoyl () or chloro substituents () may enhance binding to biological targets or alter electronic properties .

- Ester Variations : Methyl esters (target compound) are generally more reactive toward hydrolysis than ethyl esters (), influencing metabolic stability in drug design .

- Hybrid Heterocycles : Fusion with triazole () or pyridine () introduces additional hydrogen-bonding or aromatic stacking capabilities, expanding applications in medicinal chemistry .

Crystallographic and Physicochemical Properties

- Crystal Packing : Weak intermolecular interactions (C–H···O, Cl···N) observed in and stabilize crystal structures, a feature critical for material science applications. The chloromethyl group’s steric bulk may disrupt packing efficiency compared to smaller substituents like methoxy .

- Solubility : Methoxy groups () increase solubility in polar solvents, whereas chlorinated or sulfamoyl groups () enhance lipid solubility, affecting bioavailability .

Biological Activity

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazole derivatives, which are known for their versatile biological activities. The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloromethyl methyl ether, leading to the formation of the chloromethyl group at the 1-position of the pyrazole ring. This reaction can be optimized through various conditions to enhance yield and purity.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole carboxylic acids have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably against standard antibiotics like Cefotaxime. In one study, certain derivatives exhibited MIC values ranging from 4 to 10 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 6-8 | Antibacterial |

| Cefotaxime | 6-13 | Antibacterial |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation, particularly in human tumor cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of specific kinases associated with tumor growth .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives have been noted for their low toxicity profiles while maintaining high efficacy in reducing edema in animal models .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

- Antimicrobial Efficacy : In a comparative study, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating that modifications at the chloromethyl position significantly enhanced antibacterial activity compared to unmodified counterparts .

- In Vivo Studies : Animal studies assessing the anti-inflammatory properties showed that certain pyrazole derivatives could reduce paw edema by over 60%, indicating their potential as therapeutic agents for inflammatory diseases .

- Anticancer Screening : A recent screening of a library of pyrazole compounds revealed that those with halogen substitutions at specific positions exhibited enhanced activity against cancer cell lines, suggesting that this compound may also possess similar properties .

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate?

- Methodology : A common approach involves multi-step functionalization of pyrazole derivatives. For example, starting with ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate, alkylation or chloromethylation can be performed using reagents like DMF-DMA (dimethylformamide dimethyl acetal) followed by hydrolysis and esterification. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may optimize substituent introduction .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid side reactions like over-alkylation. Use inert atmospheres (N₂/Ar) for Pd-mediated steps .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the chloromethyl (-CH₂Cl) and ester (-COOCH₃) groups via characteristic shifts (e.g., δ 4.5–5.0 ppm for CH₂Cl; δ 3.7–3.9 ppm for COOCH₃) .

- IR Spectroscopy : Validate ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-Cl bonds at 600–800 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ≈ 205) .

Q. How should researchers handle safety risks associated with this compound?

- Methodology :

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse with water for ≥15 minutes .

- Waste Disposal : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services. Avoid drain release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology :

- DFT Calculations : Model transition states to identify energy barriers for chloromethylation or esterification steps. Use software like Gaussian or ORCA to predict regioselectivity .

- Solvent Screening : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

Q. What strategies minimize side products like dechlorinated derivatives during synthesis?

- Methodology :

- Temperature Control : Maintain reactions below 80°C to prevent C-Cl bond cleavage .

- Catalyst Tuning : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce unwanted reduction pathways .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How do structural modifications (e.g., substituent position) affect bioactivity in pyrazole derivatives?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing chloromethyl with trifluoromethyl or nitro groups) and evaluate bioactivity (e.g., enzyme inhibition assays).

- Crystallography : Determine crystal structures (e.g., via XRD) to correlate steric/electronic effects with activity .

Q. What analytical methods resolve contradictions in reported solubility or stability data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.